1,1-di(p-Tolyl)ethylene

Description

BenchChem offers high-quality 1,1-di(p-Tolyl)ethylene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1-di(p-Tolyl)ethylene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methyl-4-[1-(4-methylphenyl)ethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16/c1-12-4-8-15(9-5-12)14(3)16-10-6-13(2)7-11-16/h4-11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEDMCKGHZIRQLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=C)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20183445 | |

| Record name | Benzene, 1,1'-ethenylidenebis(4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2919-20-2 | |

| Record name | Benzene, 1,1'-ethenylidenebis(4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002919202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,1'-ethenylidenebis(4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-Di(p-tolyl)ethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,1-di(p-Tolyl)ethylene: Molecular Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-di(p-Tolyl)ethylene is an organic compound of significant interest in various fields of chemical research and development, including polymer science and materials science. Its unique molecular structure, characterized by the presence of two para-tolyl groups attached to a single carbon of an ethylene unit, imparts specific chemical properties that make it a valuable building block and research tool. This guide provides a comprehensive overview of its molecular structure, a detailed protocol for its synthesis, and a discussion of its known applications.

Molecular Identity and Physicochemical Properties

-

IUPAC Name: 1-methyl-4-[1-(4-methylphenyl)ethenyl]benzene[1]

-

Synonyms: Benzene, 1,1'-ethenylidenebis(4-methyl-; 1,1'-ethene-1,1-diylbis(4-methylbenzene)[2]

-

Molecular Weight: 208.30 g/mol [1]

A summary of key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Boiling Point | 316.1°C at 760 mmHg | [2] |

| Density | 0.971 g/cm³ | [2] |

| Refractive Index | 1.565 | [2] |

| Flash Point | 150.5°C | [2] |

Molecular Structure and Formula

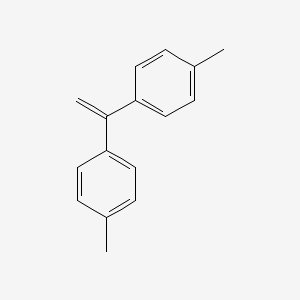

The molecular formula of 1,1-di(p-tolyl)ethylene is C₁₆H₁₆, and its structure features a central ethylene double bond.[2][3] One of the carbons of the double bond is attached to two hydrogen atoms, while the other is bonded to two para-tolyl groups. The tolyl groups are benzene rings substituted with a methyl group at the para position.

The central carbon atom bonded to the two tolyl groups is sp² hybridized, leading to a trigonal planar geometry with bond angles of approximately 120°. The other carbon of the ethylene unit is also sp² hybridized. The presence of the bulky tolyl groups can lead to some steric strain, which may cause slight deviations from ideal bond angles.

Caption: Molecular structure of 1,1-di(p-Tolyl)ethylene.

Synthesis of 1,1-di(p-Tolyl)ethylene

A robust and commonly employed method for the synthesis of 1,1-di(p-tolyl)ethylene involves a two-step process: a Grignard reaction to form a tertiary alcohol, followed by an acid-catalyzed dehydration.

Step 1: Grignard Reaction - Synthesis of 1,1-di(p-tolyl)ethanol

This step involves the reaction of a Grignard reagent, p-tolylmagnesium bromide, with an appropriate ester, such as ethyl acetate. The Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. Two equivalents of the Grignard reagent are required to form the tertiary alcohol.

Caption: Workflow for the synthesis of 1,1-di(p-Tolyl)ethylene.

Experimental Protocol:

Materials:

-

Magnesium turnings

-

p-Bromotoluene

-

Anhydrous diethyl ether

-

Ethyl acetate

-

p-Toluenesulfonic acid monohydrate

-

Toluene

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Preparation of p-tolylmagnesium bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of p-bromotoluene in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction mixture is gently heated to initiate the Grignard formation, which is evidenced by the disappearance of the iodine color and gentle refluxing of the ether. The remaining p-bromotoluene solution is added at a rate that maintains a steady reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Ethyl Acetate: The Grignard reagent solution is cooled in an ice bath. A solution of ethyl acetate in anhydrous diethyl ether is added dropwise with vigorous stirring. A white precipitate will form. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

-

Work-up and Isolation of 1,1-di(p-tolyl)ethanol: The reaction is quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride. The ether layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 1,1-di(p-tolyl)ethanol.

Step 2: Dehydration of 1,1-di(p-tolyl)ethanol

The crude tertiary alcohol is then dehydrated to the corresponding alkene using an acid catalyst.

Procedure:

-

The crude 1,1-di(p-tolyl)ethanol is dissolved in toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

A catalytic amount of p-toluenesulfonic acid monohydrate is added to the solution.

-

The mixture is heated to reflux, and the water formed during the reaction is collected in the Dean-Stark trap.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting alcohol is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude 1,1-di(p-tolyl)ethylene is then purified by column chromatography on silica gel using a hexane/ethyl acetate eluent system to afford the pure product.

Spectroscopic Characterization

The structure of 1,1-di(p-tolyl)ethylene can be confirmed by various spectroscopic methods.

| Spectroscopic Data | |

| ¹H NMR | Expected signals include singlets for the vinylic protons and the methyl protons of the tolyl groups, as well as multiplets for the aromatic protons. |

| ¹³C NMR | Characteristic peaks for the sp² hybridized carbons of the ethylene and aromatic rings, as well as a peak for the methyl carbons. |

| IR Spectroscopy | Key absorptions would include C=C stretching for the alkene and aromatic rings, and C-H stretching for the aromatic and methyl groups. |

| Mass Spectrometry | The molecular ion peak would be observed at an m/z corresponding to the molecular weight of the compound (approximately 208).[1][4] |

Reactivity and Applications

1,1-di(p-Tolyl)ethylene exhibits reactivity characteristic of alkenes, particularly those with geminal aromatic substitution. The double bond is electron-rich and susceptible to electrophilic addition reactions.

A significant application of 1,1-di(p-tolyl)ethylene is in the field of polymer chemistry, where it acts as a versatile radical scavenger.[5] Its ability to react with and trap radical species makes it a useful tool for studying and controlling radical polymerization processes. This property is analogous to that of its parent compound, 1,1-diphenylethylene, which is known to mediate radical polymerizations.

Furthermore, derivatives of 1,1-di(p-tolyl)ethylene can be incorporated into polymer chains to modify their properties, such as thermal stability and photo-reactivity. It can also be used as a comonomer in certain polymerization reactions. For instance, it can be used as a modifier for polystyrene in building materials.[6]

Safety and Handling

Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling 1,1-di(p-tolyl)ethylene and the reagents used in its synthesis. The synthesis should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

1,1-di(p-Tolyl)ethylene is a valuable organic compound with a well-defined molecular structure and accessible synthetic route. Its utility as a radical scavenger and a monomer in polymer synthesis underscores its importance in materials science and organic chemistry research. The detailed synthetic protocol and structural information provided in this guide serve as a valuable resource for researchers and professionals in the field.

References

-

1,1-di(p-tolyl)ethylene (C16H16) - PubChemLite. Available at: [Link]

-

1,1-Di-o-tolylethylene | C16H16 | CID 137764 - PubChem. Available at: [Link]

-

1,1-Di(p-tolyl)ethylene | C16H16 | CID 137765 - PubChem - NIH. Available at: [Link]

-

1,1-Di(p-tolyl)ethylene: a versatile radical scavenger | Semantic Scholar. Available at: [Link]

Sources

- 1. CN102361838A - Dehydration of 1-phenyl ethanol - Google Patents [patents.google.com]

- 2. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. 1,1-DI(P-TOLYL)ETHYLENE | 2919-20-2 [chemicalbook.com]

Technical Guide: Synthesis and Purification of 1,1-di(p-Tolyl)ethylene

The following technical guide details the synthesis, purification, and characterization of 1,1-di(p-tolyl)ethylene , designed for researchers requiring high-purity standards for applications such as living anionic polymerization.

Executive Summary

1,1-di(p-tolyl)ethylene (also known as 1,1-bis(4-methylphenyl)ethylene) is a critical non-homopolymerizable monomer used extensively in macromolecular engineering. Its primary utility lies in living anionic polymerization , where it serves as a capping agent to modify chain-end reactivity, preventing side reactions during the addition of functional electrophiles or block copolymerization.

Achieving "polymer-grade" purity is the central challenge. Standard organic workups leave trace protic impurities (water, alcohols) that terminate living carbanions. This guide provides a robust Grignard-based synthesis followed by a two-stage purification protocol culminating in an n-butyllithium (n-BuLi) titration method to ensure <10 ppm impurity levels.

Chemical Profile & Safety

| Property | Data |

| IUPAC Name | 1-methyl-4-[1-(4-methylphenyl)ethenyl]benzene |

| CAS Registry | 2919-20-2 |

| Molecular Formula | C₁₆H₁₆ |

| Molecular Weight | 208.30 g/mol |

| Physical State | White low-melting solid or viscous liquid (dependent on ambient temp/purity) |

| Solubility | Soluble in benzene, toluene, THF, chloroform; Insoluble in water.[1][2] |

Safety Warning:

-

n-Butyllithium is pyrophoric.[3] All manipulations involving n-BuLi must be performed under an inert atmosphere (Argon/Nitrogen) using Schlenk techniques.

-

p-Tolylmagnesium bromide is moisture-sensitive and corrosive.

Synthesis Protocol: The Grignard Route

While the Wittig reaction is a viable alternative, the Grignard addition to an ester (ethyl acetate) or ketone (4,4'-dimethylbenzophenone) followed by dehydration is the most scalable and cost-effective method for laboratory synthesis.

Reaction Scheme

The synthesis proceeds in two distinct stages:

-

Nucleophilic Addition: Formation of the tertiary carbinol, 1,1-di(p-tolyl)ethanol.

-

Elimination: Acid-catalyzed dehydration to form the 1,1-disubstituted alkene.

Figure 1: Synthetic pathway via Grignard addition to ethyl acetate followed by dehydration.

Step 1: Synthesis of 1,1-di(p-tolyl)ethanol

Reagents:

-

p-Bromotoluene (2.2 equiv)

-

Magnesium turnings (2.4 equiv)

-

Ethyl Acetate (1.0 equiv)

-

Anhydrous THF (Solvent)

Procedure:

-

Grignard Formation: In a flame-dried 3-neck flask under Argon, activate Mg turnings with a crystal of iodine. Add a solution of p-bromotoluene in anhydrous THF dropwise. Maintain a gentle reflux to ensure Grignard formation (p-TolylMgBr).

-

Addition: Cool the Grignard solution to 0°C. Add Ethyl Acetate (dissolved in THF) dropwise over 1 hour. Note: Ethyl acetate acts as a double electrophile; the first addition forms the ketone, which is more reactive than the ester, leading to immediate second addition.

-

Workup: Quench with saturated NH₄Cl solution. Extract with diethyl ether.[4] Wash organic layer with brine, dry over MgSO₄, and concentrate to yield the crude carbinol (often a viscous oil or solid).

Step 2: Dehydration

Reagents:

-

Crude 1,1-di(p-tolyl)ethanol[1]

-

p-Toluenesulfonic acid (p-TSA) monohydrate (Catalytic, ~1-2 mol%)

-

Toluene (Solvent)[5]

Procedure:

-

Dissolve the crude carbinol in toluene in a flask equipped with a Dean-Stark trap and reflux condenser.

-

Add p-TSA and reflux vigorously. Water will azeotrope into the trap. Monitor until water evolution ceases (~2-4 hours).

-

Workup: Cool to room temperature. Wash with NaHCO₃ (aq) to neutralize acid, then with water. Dry over MgSO₄ and remove toluene via rotary evaporation.

Purification Workflows

Purity requirements depend on the end-use. For general organic synthesis, Level 1 is sufficient. For anionic polymerization, Level 2 is mandatory.

Figure 2: Two-stage purification workflow ensuring removal of protic impurities.

Level 1: Standard Purification

-

Column Chromatography: Elute the crude material through silica gel using Hexanes:Ethyl Acetate (95:5). The alkene is non-polar and elutes early.

-

Recrystallization: If the product solidifies, recrystallize from ethanol or a hexane/ethanol mix to remove trace isomers and yellow oxidation byproducts.

Level 2: Anionic Polymerization Grade (The "Titration" Method)

Trace moisture or alcohols will "kill" living polymer chains. This protocol uses the monomer itself as an indicator.

-

Degassing: Place the Level 1 purified monomer in a Schlenk flask. Degas via 3 freeze-pump-thaw cycles.

-

Pre-Drying: Stir over Calcium Hydride (CaH₂) for 12 hours, then distill onto a fresh flask containing a stir bar.

-

The n-BuLi Titration:

-

Connect the flask to a high-vacuum line or bring into a glovebox.

-

Add a small amount of dry benzene or toluene if the monomer is solid.

-

Add n-Butyllithium (1.6 M in hexanes) dropwise to the stirring monomer.

-

Mechanism:[3][5][6] The first drops of n-BuLi react with impurities (H₂O, ROH). Once impurities are consumed, n-BuLi reacts with the monomer to form 1,1-di(p-tolyl)hexyllithium , which is deeply red/orange .

-

Endpoint: Continue adding n-BuLi until a faint red color persists. This indicates all "killers" are neutralized.

-

-

Final Distillation: Connect the flask to a vacuum distillation bridge. Distill the monomer away from the red lithiated species. The distillate is now ultra-pure and free of protic impurities.

Characterization & Validation

Verify the identity and purity using Nuclear Magnetic Resonance (NMR).

| Technique | Expected Signals (CDCl₃, δ ppm) | Interpretation |

| ¹H NMR | 2.35 (s, 6H) | Methyl groups on p-tolyl rings. |

| 5.38 (s, 2H) | Vinyl protons (=CH₂). Characteristic singlet for 1,1-disubstitution. | |

| 7.10 - 7.25 (m, 8H) | Aromatic protons (AA'BB' system). | |

| ¹³C NMR | ~21.2 | Methyl carbons. |

| ~113.5 | Terminal vinyl carbon (=CH₂). | |

| ~149.0 | Quaternary vinyl carbon (C=CH₂). |

Quality Control Check:

-

Absence of OH peak: Check ¹H NMR region 1.5–2.0 ppm or >4.0 ppm for broad singlets indicating residual carbinol.

-

Color: The final distilled product should be colorless. Any yellowing suggests oxidation or polymerization.

References

-

Synthesis of 1,1-diphenylethylene derivatives: Organic Syntheses, Coll. Vol. 1, p. 226 (1941); Vol. 8, p. 88 (1928). (General method adapted for p-tolyl analog).

- Anionic Polymerization Purification Techniques: Hadjichristidis, N., et al. "Anionic Polymerization: Principles and Practice." Springer, 2005.

-

Physical Properties & NMR Data: PubChem Compound Summary for CID 137765. .

- Application in Polymer Science: Quirk, R. P. "Anionic Synthesis of Polymers with Functional Groups." Comprehensive Polymer Science, Pergamon Press, 1989.

Sources

A Comprehensive Technical Guide to the Solubility of 1,1-di(p-Tolyl)ethylene in Common Organic Solvents

This guide provides an in-depth analysis of the solubility characteristics of 1,1-di(p-Tolyl)ethylene, a key intermediate in various chemical syntheses. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical and practical aspects of its solubility, offering a robust framework for its application in laboratory and industrial settings.

Introduction: Understanding the Molecular Profile of 1,1-di(p-Tolyl)ethylene

1,1-Di(p-tolyl)ethylene, with the chemical formula C₁₆H₁₆, is an organic compound featuring two p-tolyl groups attached to a central ethylene core.[1] Its molecular structure, characterized by a significant nonpolar hydrocarbon framework, is the primary determinant of its solubility behavior.[2] The presence of bulky p-tolyl groups contributes to its hydrophobic nature, making it generally more soluble in nonpolar organic solvents.[1]

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Weight | 208.30 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| LogP (Octanol/Water Partition Coefficient) | 5.3 | [3] |

The high LogP value indicates a strong preference for non-aqueous environments, a critical factor for consideration in applications such as drug delivery systems and organic synthesis.

Theoretical Framework: The "Like Dissolves Like" Principle

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which emphasizes the importance of similar polarities between the solute and solvent for effective dissolution.[2][4] Polar molecules tend to dissolve in polar solvents, while nonpolar molecules dissolve in nonpolar solvents.[5] This is due to the balance of intermolecular forces, including London dispersion forces, dipole-dipole interactions, and hydrogen bonding.

For 1,1-di(p-Tolyl)ethylene, its nonpolar character, arising from the extensive hydrocarbon structure, dictates that it will exhibit higher solubility in solvents with low polarity. The energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions. In the case of 1,1-di(p-Tolyl)ethylene, favorable interactions are more likely to occur with nonpolar solvent molecules.

Qualitative Solubility Profile in Common Organic Solvents

Based on its molecular structure and the "like dissolves like" principle, the expected solubility of 1,1-di(p-Tolyl)ethylene in various classes of organic solvents is summarized below. It is important to note that experimental verification is crucial for obtaining precise quantitative data.[4]

Table of Expected Solubility:

| Solvent Class | Common Solvents | Expected Solubility of 1,1-di(p-Tolyl)ethylene | Rationale |

| Nonpolar Aprotic | Hexane, Toluene, Benzene, Diethyl ether | High | Similar nonpolar nature allows for effective van der Waals interactions.[2] |

| Polar Aprotic | Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl acetate | Moderate to High | While these solvents have a dipole moment, their overall polarity is not excessively high, allowing for some dissolution of nonpolar compounds. |

| Polar Protic | Methanol, Ethanol, Water | Low to Insoluble | The strong hydrogen bonding network in these solvents makes it energetically unfavorable to accommodate the large, nonpolar 1,1-di(p-Tolyl)ethylene molecule.[2] |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of 1,1-di(p-Tolyl)ethylene in a chosen organic solvent.

Materials and Equipment

-

1,1-di(p-Tolyl)ethylene (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of 1,1-di(p-Tolyl)ethylene.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of 1,1-di(p-Tolyl)ethylene to a vial. The exact amount should be more than what is expected to dissolve.

-

Accurately add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Vortex the mixture vigorously for 1-2 minutes to facilitate initial dissolution.

-

Place the vial in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated. Periodic agitation is recommended.

-

-

Sample Preparation for Analysis:

-

After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Dilute the aliquot with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method.

-

Prepare a calibration curve using standard solutions of 1,1-di(p-Tolyl)ethylene of known concentrations.

-

Determine the concentration of 1,1-di(p-Tolyl)ethylene in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of 1,1-di(p-Tolyl)ethylene in the specific solvent at the tested temperature.

-

Safety and Handling

1,1-Di(p-Tolyl)ethylene may cause skin and eye irritation, and may be harmful if swallowed or inhaled.[3] It is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information before use.[3][6][7][8][9]

Conclusion

The solubility of 1,1-di(p-Tolyl)ethylene is a critical parameter for its effective use in research and development. Its inherent nonpolar structure dictates a high affinity for nonpolar organic solvents. While theoretical principles provide a strong predictive framework, precise quantitative data must be obtained through rigorous experimental determination. The protocol detailed in this guide offers a validated approach for acquiring reliable solubility data, empowering scientists to optimize their experimental conditions and advance their research objectives.

References

-

The experiments and correlations of the solubility of ethylene in toluene solvent | Request PDF - ResearchGate. Available from: [Link]

-

Solubility of Organic Compounds. Available from: [Link]

-

Solubility of Organic Compounds - Chemistry Steps. Available from: [Link]

-

Solubility of organic compounds (video) | Khan Academy. Available from: [Link]

-

1,1-Di(p-tolyl)ethylene | C16H16 | CID 137765 - PubChem. Available from: [Link]

-

Solvents and Polarity - Department of Chemistry : University of Rochester. Available from: [Link]

-

Material Safety Data Sheet - 1,1-Diphenylethylene - Cole-Parmer. Available from: [Link]

-

Solubility factors when choosing a solvent - Labclinics. Available from: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]

-

1,1-DIPHENYLETHANE - Nippon Chemical Texas Inc. Available from: [Link]

-

Diethylene Glycol - SAFETY DATA SHEET. Available from: [Link]

Sources

- 1. CAS 2919-20-2: 1,1-Di(p-tolyl)ethylene | CymitQuimica [cymitquimica.com]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. 1,1-Di(p-tolyl)ethylene | C16H16 | CID 137765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Khan Academy [khanacademy.org]

- 5. Solubility factors when choosing a solvent [labclinics.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. nctius.com [nctius.com]

- 8. fishersci.com [fishersci.com]

- 9. trc-corp.com [trc-corp.com]

Technical Guide: Reactivity and Stability of 1,1-Di(p-Tolyl)ethylene

Content Type: Technical Whitepaper Audience: Polymer Chemists, Synthetic Organic Researchers, Drug Development Scientists Subject: 1,1-Bis(4-methylphenyl)ethylene (CAS: 2919-20-2)

Executive Summary

1,1-Di(p-tolyl)ethylene (1,1-DTE) serves as a critical kinetic modulator in macromolecular engineering and organic synthesis. Structurally analogous to 1,1-diphenylethylene (DPE), 1,1-DTE is distinguished by the presence of para-methyl groups on both aromatic rings. These electron-donating groups (EDGs) significantly alter its electronic profile, making it more nucleophilic than DPE while retaining the steric bulk necessary to prevent homopolymerization. This guide details its application as a quantitative end-capping agent in living anionic polymerization and its utility as a stable carbocation precursor in cationic mechanisms.

Molecular Architecture & Electronic Profile

The reactivity of 1,1-DTE is governed by the interplay between steric hindrance and electronic activation.

The "p-Tolyl Effect" (Electronic Activation)

Unlike unsubstituted DPE, the para-methyl groups in 1,1-DTE exert a stabilizing effect on cationic intermediates via hyperconjugation and inductive (

-

Hammett Parameters: The

value for a methyl group is approximately -0.17, indicating electron donation. With two such groups, the alkene double bond is significantly more electron-rich than that of DPE. -

Nucleophilicity (Mayr Scale): On the Mayr nucleophilicity scale (

), 1,1-DTE ranks higher than DPE (

Steric Inhibition (Kinetic Control)

Despite its electronic activation, 1,1-DTE does not homopolymerize under standard anionic conditions. The steric bulk of the two aryl rings at the

Stability Profile

Thermodynamic Stability (Intermediates)

-

Carbocations: The 1,1-di(p-tolyl)ethyl cation is exceptionally stable due to charge delocalization over two electron-rich aromatic systems. It is often used as a reference standard in solvolysis studies.

-

Carbanions: The corresponding anion (formed via lithiation) is deep red. While stable in inert atmospheres at low temperatures, it is more basic than the DPE anion due to the destabilizing effect of the electron-donating methyl groups on the negative charge.

Physical & Storage Stability

| Parameter | Specification | Causality/Notes |

| Shelf Life | >12 Months | Stable if stored under inert gas (Ar/N2). |

| Oxidation Risk | Moderate | Benzylic positions are susceptible to autoxidation over time; store away from light. |

| Polymerization | Null | Does not homopolymerize; no inhibitor removal required before standard storage. |

| Hygroscopicity | Low | However, trace water kills anionic active centers immediately. |

Reactivity Matrix: Cationic vs. Anionic

Cationic Pathways (Dimerization)

In the presence of Brønsted or Lewis acids, 1,1-DTE undergoes rapid protonation to form a tertiary carbocation. Because propagation is sterically hindered, the reaction typically terminates at the dimer stage, forming either linear unsaturated dimers or cyclic indane derivatives depending on the catalyst acidity.

Anionic Pathways (Capping)

This is the primary application in drug delivery systems and block copolymer synthesis.

-

Mechanism: A living polymer chain (e.g., Polystyryl Lithium) attacks the double bond of 1,1-DTE.

-

Result: The reaction stops after the addition of exactly one molecule of 1,1-DTE.

-

Utility: This converts a highly reactive, unstable carbanion (capable of attacking ester groups) into a sterically hindered, less nucleophilic carbanion. This allows for the controlled addition of methacrylates (e.g., MMA) or epoxides without side reactions like back-biting or termination.

Visualization: Anionic Capping Workflow

The following diagram illustrates the critical role of 1,1-DTE in modifying chain-end reactivity.

Figure 1: The "Steric Stop" mechanism allows 1,1-DTE to modulate reactivity, preventing side reactions during block copolymerization.

Experimental Protocols

Protocol A: Purification for Anionic Polymerization

Requirement: Anionic polymerization requires < 1 ppm impurities. Standard distillation is insufficient.[1]

-

Dissolution: Dissolve crude 1,1-DTE in dry cyclohexane or benzene.

-

Drying: Stir over Calcium Hydride (

) for 12 hours; filter. -

The "Titration" (Self-Validating Step):

-

Add a dilute solution of

-Butyllithium ( -

Observation: Impurities (water, alcohols) consume the Li first.

-

Endpoint: The solution turns a faint, persistent red color. This color indicates that all impurities are scavenged and the first molecules of 1,1-DTE are being lithiated.

-

-

Distillation: Once the red color persists, distill the monomer under high vacuum. The collected fraction is polymerization-grade.

Protocol B: Capping Efficiency Test

Objective: Confirm quantitative mono-addition to a living chain.

-

Initiation: Initiate Styrene (10 g) with

-BuLi (1 mmol) in THF at -78°C.-

Color: Orange.[2]

-

-

Capping: Add purified 1,1-DTE (1.5 mmol, 1.5 eq).

-

Color Change: The solution should shift from Orange (Styryl anion) to Deep Red (Diarylalkyl anion).

-

-

Verification: Take an aliquot after 30 minutes. Terminate with Methanol.

-

Analysis: Analyze via

-NMR.-

Target Signal: Look for the disappearance of the vinylic protons of 1,1-DTE (

ppm) and the appearance of the broad aromatic signals corresponding to the end-group. -

Success Criteria: Complete shift in GPC molecular weight (slight increase) and quantitative NMR integration.

-

Applications in Macromolecular Engineering[3][4]

Functionalization

Post-polymerization, the 1,1-DTE "cap" provides a sterically hindered carbanion that reacts cleanly with electrophiles.

-

CO2 Carboxylation: Yields a carboxylic acid at the chain end.

-

Ethylene Oxide: Yields a primary hydroxyl group (requires hydrolysis).

Cationic Curing & Resins

In cationic formulations, 1,1-DTE acts as a reactive diluent or co-monomer that controls molecular weight distribution by forcing chain transfer or termination via cyclization (indane formation).

Visualization: Cationic Resonance Stabilization

The stability of the cation drives its use in mechanistic studies.

Figure 2: Resonance stabilization pathways. The para-methyl groups (Structure B) provide additional stability via hyperconjugation, exceeding that of standard DPE.

References

-

Szwarc, M. (1956). "Living" Polymers.[3] Nature, 178, 1168–1169. Link

- Foundational text on living anionic polymeriz

- Quirk, R. P., & Murphy, J. J. (2003). Anionic synthesis of chain-end functionalized polymers using 1,1-diphenylethylene derivatives. Polymer, 44(22).

-

Mayr, H., et al. (2014). Reactivity Parameters for Electrophiles and Nucleophiles. Chemical Reviews. Link

- Source for nucleophilicity scales ( parameters) of diarylethylenes.

-

Hageman, H. J. (1999).[4] 1,1-Di(p-tolyl)ethylene: a versatile radical scavenger.[4] European Polymer Journal.[4] Link

- Specific data on the radical scavenging and stability of the p-tolyl deriv

Sources

The Photophysical Virtuosity of 1,1-di(p-Tolyl)ethylene and Its Derivatives: A Technical Guide to Aggregation-Induced Emission

Foreword

In the landscape of photophysics, the phenomenon of Aggregation-Caused Quenching (ACQ) has long been a formidable obstacle, limiting the performance of luminogenic materials in the solid state or in aggregate form. The discovery of Aggregation-Induced Emission (AIE) in 2001 revolutionized the field, introducing a new class of molecules that are non-emissive in dilute solutions but become highly fluorescent upon aggregation.[1][2] At the heart of this phenomenon are molecules like tetraphenylethylene (TPE) and its derivatives, including the subject of this guide: 1,1-di(p-tolyl)ethylene. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, exploring the fundamental principles, experimental methodologies, and burgeoning applications of these remarkable compounds.

The Core Principle: Unlocking Luminescence through Restriction of Intramolecular Motion (RIM)

The defining characteristic of 1,1-di(p-tolyl)ethylene and related AIE luminogens (AIEgens) is their unique propeller-shaped molecular structure.[3] In dilute solutions, the peripheral phenyl and tolyl rings undergo active, low-frequency rotational and vibrational motions.[4] Upon photoexcitation, this constant motion provides an efficient non-radiative pathway for the excited state to decay back to the ground state, thus quenching fluorescence.[5]

The magic happens when these molecules are transferred to a poor solvent or concentrated into a solid state. In this aggregated form, the physical constraints imposed by neighboring molecules severely restrict these intramolecular motions (RIM).[6][7] This physical "locking" of the molecule effectively blocks the non-radiative decay channels.[5] Consequently, the excited state is forced to decay through a radiative pathway, resulting in a dramatic "turn-on" of intense fluorescence.[8] This RIM mechanism, which encompasses both Restriction of Intramolecular Rotation (RIR) and Restriction of Intramolecular Vibration (RIV), is the universally accepted working principle behind the AIE effect.[9]

Characterization of Photophysical Properties

A rigorous and systematic approach is required to quantify the AIE properties of 1,1-di(p-tolyl)ethylene and its derivatives.

Experimental Protocol: Inducing and Measuring Aggregation-Induced Emission

This protocol describes the standard method for observing the AIE phenomenon by using a solvent/non-solvent system.

Objective: To quantify the fluorescence turn-on of an AIEgen as a function of solvent polarity.

Materials:

-

AIEgen of interest (e.g., 1,1-di(p-tolyl)ethylene derivative)

-

A "good" solvent in which the AIEgen is highly soluble (e.g., Tetrahydrofuran - THF)

-

A "poor" or "non-solvent" in which the AIEgen is insoluble (e.g., deionized water)

-

Spectrofluorometer and UV-Vis Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the AIEgen in the good solvent (e.g., 1 mM in THF).

-

Solvent Mixture Preparation: In a series of vials, prepare mixtures of the THF stock solution and water with varying water fractions (f_w), from 0% to 90% or higher. The total volume and AIEgen concentration should be kept constant in each vial. For example, to make a 10% f_w sample in a 2 mL final volume, mix 0.2 mL of water with 1.8 mL of the AIEgen stock solution.

-

Equilibration: Allow the mixtures to equilibrate for a few minutes. The formation of nano-aggregates is typically a rapid process.

-

UV-Vis Spectroscopy: Record the UV-Vis absorption spectrum for each mixture. This is to check for scattering effects from aggregates and to determine the appropriate excitation wavelength.

-

Photoluminescence (PL) Measurement: Record the fluorescence emission spectrum for each mixture using an identical excitation wavelength and instrument settings (e.g., slit widths). [10]The excitation wavelength should be at or near the absorption maximum.

-

Data Analysis: Plot the maximum fluorescence intensity versus the water fraction (f_w). A typical AIEgen will show a sharp increase in intensity at a critical water fraction, confirming its AIE behavior. [3][11]

Measuring Photoluminescence Quantum Yield (PLQY)

The PLQY (Φ) is a critical parameter that quantifies the efficiency of the emission process. It is defined as the ratio of photons emitted to photons absorbed. [10] Relative Method (Comparative Method): This widely used method compares the fluorescence of the sample to a well-characterized reference standard with a known quantum yield.

Protocol:

-

Standard Selection: Choose a reference standard whose absorption and emission spectra overlap with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).

-

Absorbance Matching: Prepare a series of dilute solutions of both the AIEgen sample (in its aggregated state, e.g., 90% water/THF) and the reference standard. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

-

Measurements:

-

Measure the UV-Vis absorbance of each solution at the chosen excitation wavelength.

-

Measure the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument parameters are identical for both sample and standard. [10]4. Calculation: Integrate the area under the emission curve for each spectrum. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The data should yield straight lines. The quantum yield of the sample (Φ_S) is calculated using the equation:

Φ_S = Φ_R × (m_S / m_R) × (n_S² / n_R²)

Where:

-

Φ_R is the quantum yield of the reference.

-

m_S and m_R are the slopes of the linear fits for the sample and reference, respectively.

-

n_S and n_R are the refractive indices of the respective solvents. [10] Absolute Method: This method uses an integrating sphere to directly measure the number of emitted and absorbed photons and does not require a reference standard. [10][12]It is considered more accurate, especially for solid samples. [13]

-

Photophysical Data of Selected Derivatives

The substitution pattern on the TPE core significantly impacts the photophysical properties. The following table summarizes representative data for 1,1-di(p-tolyl)ethylene and related derivatives.

| Derivative Name | Core Structure | Substituents | λ_abs (nm) | λ_em (nm, aggregate) | PLQY (Φ_F, aggregate) | Reference |

| Tetraphenylethylene (TPE) | TPE | None | ~315 | ~460-475 | High | [3][11] |

| 1,1-di(p-tolyl)ethylene | TPE | Two p-methylphenyl | ~310-320 | ~470-485 | High | [14] |

| TPE-NH₂ | TPE | Amino groups | Red-shifted | ~500-550 | High | [15] |

| TPE-NO₂ | TPE | Nitro groups | Red-shifted | ~520-580 | Moderate-High | [15] |

| TPE-BBT | TPE-D-A | Benzobisthiadiazole | >700 | ~1010 (NIR-II) | 10.4% (crystal) | [12] |

Note: λ_abs and λ_em values are approximate and can vary with solvent, aggregation state, and specific molecular structure. PLQY is typically very low (<1%) in dilute solution and high (>50-90%) in the aggregated state for classic AIEgens.

Applications in Research and Drug Development

The unique "turn-on" fluorescence mechanism of AIEgens makes them exceptionally suited for applications where a high signal-to-noise ratio is critical. Unlike traditional dyes that suffer from ACQ, AIEgens thrive in the crowded environments found in biological systems and solid-state devices.

-

Bio-imaging and Sensing: Water-soluble AIEgens can be designed to target specific organelles or biomolecules. [4]Their fluorescence activates upon binding or localization, providing a clear signal against a dark background. This has been used for cell tracking, viscosity sensing, and detecting pathogens. [16]

-

Drug Delivery Visualization: AIEgens can be incorporated into drug delivery systems (DDSs) like micelles or nanoparticles. [17][18]As the DDS delivers its payload, changes in the local environment or the disassembly of the carrier can trigger the AIEgen's fluorescence, allowing for real-time monitoring of drug release and distribution. [17]

-

Photodynamic Therapy (PDT): In addition to fluorescence, many AIEgens can be engineered to generate reactive oxygen species (ROS) upon light irradiation when aggregated. [19]This dual functionality allows for fluorescence-guided PDT, where the AIEgen first illuminates the target tissue (e.g., a tumor) and then, upon further irradiation, destroys it via ROS production. [19]

Conclusion and Future Outlook

1,1-di(p-tolyl)ethylene and its derivatives are more than just chemical curiosities; they are foundational components in a rapidly expanding class of advanced functional materials. Their photophysical properties, governed by the elegant and robust RIM mechanism, provide a powerful solution to the long-standing challenge of aggregation-caused quenching. As synthetic strategies become more sophisticated and our understanding of the structure-property relationships deepens, the next generation of AIEgens will undoubtedly push the boundaries of sensitivity in diagnostics, precision in therapeutics, and efficiency in optoelectronic devices. The future for these bright molecules is, quite literally, glowing.

References

-

Mei, J., Leung, N. L. C., Kwok, R. T. K., Lam, J. W. Y., & Tang, B. Z. (2015). Aggregation-Induced Emission: Together We Shine, United We Soar!. Chemical Reviews, 115(21), 11718–11940. Available at: [Link]

-

Hong, Y., Lam, J. W. Y., & Tang, B. Z. (2011). Aggregation-induced emission. Chemical Society Reviews, 40(10), 5361-5388. Available at: [Link]

-

Wang, J., et al. (2021). Mechanistic connotations of restriction of intramolecular motions (RIM). National Science Review, 8(6), nwaa260. Available at: [Link]

-

Qin, A., et al. (2020). Deciphering the working mechanism of aggregation-induced emission of tetraphenylethylene derivatives by ultrafast spectroscopy. Chemical Science, 11(30), 7946-7953. Available at: [Link]

-

Zhang, H., et al. (2020). Restriction of Intramolecular Motion(RIM): Investigating AIE Mechanism from Experimental and Theoretical Studies. ResearchGate. Available at: [Link]

-

Li, M., et al. (2023). Molecular Design and Biomedical Application of AIEgens with Photochemical Activity. Accounts of Materials Research, 4(7), 584-597. Available at: [Link]

-

Leung, N. L. C., et al. (2014). Restriction of intramolecular motions: The general mechanism behind aggregation-induced emission. Chemistry - A European Journal, 20(47), 15349-15353. Available at: [Link]

-

Zhang, Z., et al. (2023). Alkyne-inserted tetraphenylethylene derivatives: enhanced aggregation-induced emission via intramolecular and intermolecular interactions. Organic Chemistry Frontiers, 10(15), 3749-3755. Available at: [Link]

-

Wang, J., et al. (2021). Mechanistic connotations of restriction of intramolecular motions (RIM). National Science Review, 8(6). Available at: [Link]

-

Chen, Y., et al. (2018). Aggregation-Induced Emission of Tetraphenylethene-Conjugated Phenanthrene Derivatives and Their Bio-Imaging Applications. Molecules, 23(9), 2325. Available at: [Link]

-

Yuan, Y., & Liu, B. (2017). Visualization of drug delivery processes using AIEgens. Chemical Science, 8(4), 2537-2546. Available at: [Link]

-

Liu, C., et al. (2018). Photophysical Properties of Chiral Tetraphenylethylene Derivatives with the Fixed Propeller-Like Conformation. The Journal of Physical Chemistry C, 122(9), 5032-5039. Available at: [Link]

-

Sung, C.-C., et al. (2022). The Variance of Photophysical Properties of Tetraphenylethene and Its Derivatives during Their Transitions from Dissolved States to Solid States. Polymers, 14(14), 2872. Available at: [Link]

-

Yuan, Y., & Liu, B. (2017). Visualization of Drug Delivery Processes with AIEgens. ResearchGate. Available at: [Link]

-

Sung, C.-C., et al. (2022). The Variance of Photophysical Properties of Tetraphenylethene and Its Derivatives during Their Transitions from Dissolved States to Solid States. Polymers, 14(14), 2872. Available at: [Link]

-

Liu, L., et al. (2024). Anion-π+ AIEgens for Fluorescence Imaging and Photodynamic Therapy. Chemistry, 30(27), e202400378. Available at: [Link]

-

Zhang, R., et al. (2022). Aggregation-induced emission biomaterials for anti-pathogen medical applications: detecting, imaging and killing. Journal of Materials Chemistry B, 10(1), 23-41. Available at: [Link]

-

Liu, C., et al. (2018). Photophysical Properties of Chiral Tetraphenylethylene Derivatives with the Fixed Propeller-Like Conformation. The Journal of Physical Chemistry C. Available at: [Link]

-

Liu, C., et al. (2018). Photophysical Properties of Chiral Tetraphenylethylene Derivatives with the Fixed Propeller-Like Conformation. Sci-Hub. Available at: [Link]

-

Kumar, P., et al. (2021). Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media. ACS Omega, 6(39), 25303-25313. Available at: [Link]

-

Moreno, L. A. (2022). Absolute Quantum Yield Measurement: Powder Samples l Protocol Preview. YouTube. Available at: [Link]

-

Hageman, H. J. (1999). 1,1-Di(p-tolyl)ethylene: a versatile radical scavenger. Semantic Scholar. Available at: [Link]

-

Hong, Y., Lam, J. W. Y., & Tang, B. Z. (2011). Aggregation-induced emission. Chemical Society Reviews. Available at: [Link]

-

Li, S., et al. (2022). Rational Design of NIR-II AIEgens with Ultrahigh Quantum Yields for Photo- and Chemiluminescence Imaging. Journal of the American Chemical Society, 144(33), 15038-15048. Available at: [Link]

-

Han, C., et al. (2014). Determination of quantum yields. The Royal Society of Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 1,1-Di(p-tolyl)ethylene. PubChem Compound Database. Available at: [Link]

-

Williams, A. T. R. (n.d.). Standard for Measuring Quantum Yield The determination of fluorescence quantum yields. ResearchGate. Available at: [Link]

-

Wang, Y.-L., et al. (2002). synthesis of 3-substituted pyrrole derivatives with oligo(ethylene glycol) chains. Journal of the Chinese Chemical Society, 49(6), 1103-1108. Available at: [Link]

-

Chen, C.-W., et al. (2010). Aggregation-induced emission in tetraphenylthiophene-derived organic molecules and vinyl polymer. Journal of Polymer Science Part A: Polymer Chemistry, 48(20), 4540-4549. Available at: [Link]

-

Antoniou, A. I., et al. (2024). Aggregation-Induced Enhanced Emission of Tetraphenylethene-phenylalanine Hybrids: Synthesis and Characterization. The Journal of Organic Chemistry, 89(7), 4733-4740. Available at: [Link]

Sources

- 1. Deciphering the working mechanism of aggregation-induced emission of tetraphenylethylene derivatives by ultrafast spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aggregation-induced emission - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aggregation-Induced Emission of Tetraphenylethene-Conjugated Phenanthrene Derivatives and Their Bio-Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mechanistic connotations of restriction of intramolecular motions (RIM) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanistic connotations of restriction of intramolecular motions (RIM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]

- 10. benchchem.com [benchchem.com]

- 11. The Variance of Photophysical Properties of Tetraphenylethene and Its Derivatives during Their Transitions from Dissolved States to Solid States - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. youtube.com [youtube.com]

- 14. 1,1-Di(p-tolyl)ethylene | C16H16 | CID 137765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Aggregation-induced emission biomaterials for anti-pathogen medical applications: detecting, imaging and killing - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Visualization of drug delivery processes using AIEgens - Chemical Science (RSC Publishing) DOI:10.1039/C6SC05421H [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Anion-π+ AIEgens for Fluorescence Imaging and Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermal Analysis of 1,1-di(p-Tolyl)ethylene

Prepared by: Dr. Gemini, Senior Application Scientist

Foreword: Characterizing the Thermal Landscape of 1,1-di(p-Tolyl)ethylene

1,1-di(p-Tolyl)ethylene is a substituted aromatic alkene with the chemical formula C₁₆H₁₆ and a molecular weight of approximately 208.30 g/mol [1]. Its unique structure makes it a valuable molecule in polymer science and organic synthesis. Understanding the thermal behavior of this compound is paramount for its application, defining its processing window, thermal stability, and end-use performance.

This guide provides a comprehensive framework for characterizing 1,1-di(p-Tolyl)ethylene using two fundamental thermal analysis techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). We will move beyond rote procedure to explore the causality behind experimental design, ensuring that the data generated is not only accurate but also rich in context. The protocols described herein are designed to be self-validating, incorporating best practices for calibration and verification.

Differential Scanning Calorimetry (DSC): Probing Thermal Transitions

Differential Scanning Calorimetry is an indispensable technique for measuring the heat flow associated with thermal transitions in a material as a function of temperature. For a crystalline organic solid like 1,1-di(p-Tolyl)ethylene, DSC provides critical data on its melting point, purity, and potential polymorphic transformations.

The Expertise Behind the Experiment: Why We Choose Our DSC Parameters

The selection of DSC parameters is a deliberate process designed to maximize data quality and relevance.

-

Inert Atmosphere (Nitrogen): The primary reason for using a nitrogen purge (typically 20-50 mL/min) is to create a reproducible and non-reactive environment. Oxygen can lead to oxidative degradation at elevated temperatures, an exothermic process that would interfere with the endothermic melting signal, thereby corrupting the data.

-

Heating Rate (e.g., 10 °C/min): The choice of heating rate is a balance between resolution and sensitivity. A rate of 10 °C/min is a standard starting point for small molecules. Slower rates (e.g., 2-5 °C/min) can provide better resolution of closely spaced thermal events, while faster rates can enhance the sensitivity for detecting weak transitions.

-

Sample Mass (3-5 mg): This mass range ensures a detectable thermal signal without inducing significant thermal gradients within the sample itself, which could lead to peak broadening and a loss of accuracy.

-

Hermetically Sealed Pans: Using pans that can be hermetically sealed is crucial to prevent the loss of any volatile components or the sublimation of the sample during heating, which would manifest as an erroneous endothermic drift in the baseline.

-

Heat-Cool-Heat Cycle: A multi-step temperature program is employed to understand both the initial state and the intrinsic properties of the material. The first heating run reveals the thermal history of the sample "as-is." The cooling and second heating runs show the behavior after this history has been erased, providing insight into crystallization behavior and thermodynamic melting points.

Experimental Protocol: DSC Analysis of 1,1-di(p-Tolyl)ethylene

Instrument Calibration: Prior to analysis, calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Melting Point: 156.6 °C, ΔHfus: 28.45 J/g). Ensure the calibration is within the laboratory's specified tolerance (e.g., ±0.5 °C).

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of 1,1-di(p-Tolyl)ethylene into a clean aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan using a sample press. Prepare an identical empty pan to serve as the reference.

-

Instrument Loading: Place the sample pan and the reference pan into the DSC cell.

-

Atmosphere Control: Purge the DSC cell with high-purity nitrogen at a flow rate of 50 mL/min.

-

Temperature Program Execution:

-

Segment 1 (Equilibration): Hold at 25.0 °C for 2 minutes.

-

Segment 2 (First Heat): Ramp temperature from 25.0 °C to 150.0 °C at 10.0 °C/min.

-

Segment 3 (Isothermal): Hold at 150.0 °C for 2 minutes.

-

Segment 4 (Cooling): Ramp temperature from 150.0 °C to 25.0 °C at 10.0 °C/min.

-

Segment 5 (Isothermal): Hold at 25.0 °C for 2 minutes.

-

Segment 6 (Second Heat): Ramp temperature from 25.0 °C to 150.0 °C at 10.0 °C/min.

-

Visualization: DSC Experimental Workflow

Caption: Workflow for DSC analysis of 1,1-di(p-Tolyl)ethylene.

Expected Results and Interpretation

While specific experimental data for 1,1-di(p-Tolyl)ethylene is not widely published, we can predict its behavior based on its structure and data from analogs like 1,2-di(p-tolyl)ethane (Melting Point: 80-82°C)[2]. The DSC thermogram from the first heating run is expected to show a single, sharp endothermic peak corresponding to the melting of the crystalline solid.

The key parameters to extract from this peak are:

-

Onset Temperature: The temperature at which melting begins, often taken as the melting point for pure substances.

-

Peak Temperature: The temperature at which the rate of heat absorption is maximal.

-

Enthalpy of Fusion (ΔHfus): The area under the melting peak, representing the energy required to melt the sample (J/g). A high enthalpy of fusion suggests a highly ordered crystalline structure.

Table 1: Hypothetical DSC Data for 1,1-di(p-Tolyl)ethylene (First Heat)

| Parameter | Expected Value | Interpretation |

|---|---|---|

| Onset Temperature | ~85.0 °C | Initiation of melting transition. |

| Peak Temperature | ~88.5 °C | Maximum rate of melting. |

| Enthalpy of Fusion (ΔHfus) | ~110 J/g | Energy required to overcome the crystal lattice forces. |

The second heating scan should yield a similar melting profile, confirming that the event is a reversible melt/crystallization process and not decomposition.

Thermogravimetric Analysis (TGA): Assessing Thermal Stability

TGA measures the change in mass of a sample as it is heated. This technique is essential for determining the thermal stability of 1,1-di(p-Tolyl)ethylene, identifying its decomposition temperature, and assessing the quantity of any non-volatile residue.

The Expertise Behind the Experiment: Why We Choose Our TGA Parameters

-

Dual Atmospheres (Inert vs. Oxidative): Running the analysis in both nitrogen and air is critically important.

-

Nitrogen (Inert): This reveals the inherent thermal stability of the molecule's chemical bonds in the absence of oxygen. The decomposition observed is purely thermal (pyrolysis).

-

Air (Oxidative): This simulates real-world processing conditions where oxygen is present. Decomposition in air often occurs at lower temperatures and can involve different chemical pathways, providing a more complete picture of thermal stability.

-

-

Heating Rate (e.g., 20 °C/min): A slightly faster heating rate is often used in TGA compared to DSC. A 20 °C/min rate provides a good overview of stability in a reasonable timeframe. Slower rates can shift decomposition to slightly lower temperatures but may offer better separation of complex, multi-step degradation events.

-

Sample Mass (5-10 mg): A larger mass than in DSC is used to ensure accurate mass loss measurements. However, the mass should not be so large that heat transfer limitations or the self-cooling effect of evolved gases affects the decomposition kinetics.

-

High Final Temperature (e.g., 700 °C): The temperature program must extend well beyond the final decomposition step to ensure that all volatile products have been removed and a stable residual mass is accurately measured.

Experimental Protocol: TGA of 1,1-di(p-Tolyl)ethylene

Instrument Calibration: Verify the instrument's temperature accuracy using certified magnetic standards (e.g., Curie point standards) and its mass accuracy using certified calibration weights.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of 1,1-di(p-Tolyl)ethylene into a tared ceramic or platinum TGA pan.

-

Instrument Loading: Place the pan onto the TGA balance mechanism.

-

Atmosphere Control: Select the desired gas (high-purity nitrogen or air) and set the furnace purge rate to 50 mL/min and the balance purge to 10 mL/min.

-

Temperature Program Execution:

-

Segment 1 (Equilibration): Hold at 30.0 °C for 5 minutes.

-

Segment 2 (Heating): Ramp temperature from 30.0 °C to 700.0 °C at 20.0 °C/min.

-

-

Repeat: Perform a separate run with the alternate atmosphere (e.g., if the first run was in nitrogen, the second is in air).

Visualization: TGA Experimental Workflow

Caption: Workflow for TGA analysis of 1,1-di(p-Tolyl)ethylene.

Expected Results and Interpretation

The TGA curve will plot percent mass versus temperature. The derivative of this curve (DTG curve) shows the rate of mass loss and is useful for identifying the temperature of maximum decomposition rate.

-

In Nitrogen (Pyrolysis): The compound is expected to be stable up to a high temperature, likely above 300 °C. Decomposition of aromatic hydrocarbons typically occurs in a single, sharp step, resulting in near-complete mass loss as the molecule breaks down into volatile fragments.

-

In Air (Oxidative Decomposition): Decomposition is expected to begin at a lower temperature compared to the nitrogen run. The process might be more complex, potentially showing multiple steps as different parts of the molecule oxidize.

Table 2: Hypothetical TGA Data for 1,1-di(p-Tolyl)ethylene

| Parameter | Value in Nitrogen | Value in Air | Interpretation |

|---|---|---|---|

| Onset Temperature (T₅%, 5% mass loss) | ~350 °C | ~320 °C | The temperature at which significant degradation begins. Lower in air due to oxidative attack. |

| Peak Decomposition Temp (Tₚₑₐₖ) | ~385 °C | ~360 °C | The temperature of the maximum rate of decomposition. |

| Residual Mass @ 700 °C | < 1% | < 1% | Indicates complete decomposition into volatile products with no char formation. |

The difference between the onset temperatures in nitrogen and air provides a quantitative measure of the material's susceptibility to oxidative degradation.

Conclusion: A Unified Thermal Profile

By synthesizing the data from DSC and TGA, a complete thermal profile for 1,1-di(p-Tolyl)ethylene can be established. DSC identifies its melting behavior, crucial for melt processing, while TGA defines its upper-use temperature and thermal stability under both inert and oxidative conditions. This rigorous, well-reasoned approach to thermal analysis ensures a fundamental understanding of the material, enabling its confident application in research and development.

References

-

D'Amelia, R. P., Johnson, B., & Mazumder, S. (2017). Application of Differential Scanning Calorimetry in an Organic Chemistry Laboratory Course: Development of a Binary Phase Diagram of Cis/Trans-1, 2-Dibenzoylethylene. World Journal of Chemical Education, 5(4), 143-149. [Link]

-

Wikipedia. 1,1-Diphenylethylene. Wikimedia Foundation. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 137765, 1,1-Di(p-tolyl)ethylene. PubChem. [Link]

-

ResearchGate. DSC thermograms of polyethylene and ethylene/1-octene copolymers. ResearchGate. [Link]

-

Al-Malaika, S., & Issam, A. (2020). Thermal Stability and Non-Isothermal Kinetic Analysis of Ethylene–Propylene–Diene Rubber Composite. MDPI. [Link]

-

ResearchGate. Thermogravimetric analysis (TGA) curves for the different ethylene vinyl acetate (EVA) copolymers. ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Crystal Structure of 1,1-di(p-Tolyl)ethylene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-di(p-Tolyl)ethylene, a stilbene derivative, serves as a valuable molecular scaffold in medicinal chemistry and materials science. Its structural characteristics, particularly the three-dimensional arrangement of its constituent atoms in the crystalline state, fundamentally govern its physicochemical properties and, consequently, its utility in various applications. This guide provides a comprehensive technical overview of the crystal structure of 1,1-di(p-tolyl)ethylene, detailing its synthesis, crystallization, and the nuances of its solid-state architecture as determined by single-crystal X-ray diffraction. Understanding these structural details is paramount for the rational design of novel therapeutics and advanced materials.

Molecular and Crystal Structure Analysis

The crystal structure of 1,1-di(p-tolyl)ethylene has been determined through single-crystal X-ray diffraction, and the crystallographic data are available in the Cambridge Structural Database (CSD) under the deposition number CCDC 705150.[1]

Crystallographic Parameters

A summary of the key crystallographic data for 1,1-di(p-tolyl)ethylene is presented in the table below. This information provides the foundational blueprint of the crystal lattice.

| Parameter | Value |

| Chemical Formula | C₁₆H₁₆ |

| Molecular Weight | 208.30 g/mol [1] |

| Crystal System | Orthorhombic[2] |

| Space Group | Pbca[2] |

| a | 16.8662(15) Å[1][2] |

| b | 12.8555(11) Å[1][2] |

| c | 18.7561(16) Å[1][2] |

| α, β, γ | 90° |

| Volume | 4066.8(6) ų[1][2] |

| Z | 8[2] |

| Density (calculated) | 1.223 Mg/m³[1][2] |

Molecular Geometry and Conformation

The molecule of 1,1-di(p-tolyl)ethylene consists of a central ethylene core to which two p-tolyl groups are attached to the same carbon atom. This geminal substitution pattern leads to significant steric hindrance between the two aromatic rings. To alleviate this strain, the p-tolyl groups are twisted out of the plane of the ethylene double bond. This propeller-like conformation is a key determinant of the molecule's overall shape and its packing in the crystal lattice.

The bond lengths and angles within the molecule are largely within the expected ranges for sp² and sp³ hybridized carbon atoms. The central C=C double bond of the ethylene moiety exhibits a typical length, and the aromatic rings of the tolyl groups maintain their planarity.

Crystal Packing and Intermolecular Interactions

In the solid state, molecules of 1,1-di(p-tolyl)ethylene are packed in a manner that maximizes van der Waals interactions. The crystal structure reveals a centrosymmetric arrangement, consistent with the Pbca space group.[2] The propeller-like shape of the individual molecules influences the packing motif, leading to an intricate three-dimensional network.

Analysis of the crystal packing indicates the presence of weak intermolecular interactions, such as C-H···π interactions, which contribute to the overall stability of the crystal lattice. These non-covalent interactions play a crucial role in determining the physical properties of the crystalline solid, including its melting point and solubility.

Experimental Protocols

The determination of the crystal structure of 1,1-di(p-tolyl)ethylene involves a multi-step process encompassing its synthesis, the growth of high-quality single crystals, and subsequent analysis by X-ray diffraction.

Synthesis of 1,1-di(p-Tolyl)ethylene

A common and effective method for the synthesis of 1,1-di(p-tolyl)ethylene is through a Grignard reaction.[3][4][5] This approach involves the reaction of a p-tolylmagnesium bromide Grignard reagent with a suitable ketone, followed by dehydration.

Step-by-Step Protocol:

-

Preparation of p-Tolylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A solution of p-bromotoluene in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The reaction mixture is stirred under a nitrogen atmosphere until the magnesium is consumed.

-

Reaction with 4-Methylacetophenone: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of 4-methylacetophenone in anhydrous diethyl ether is then added dropwise with continuous stirring. The reaction is allowed to proceed to completion.

-

Hydrolysis and Dehydration: The reaction mixture is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude tertiary alcohol. This intermediate is then dehydrated by refluxing with a catalytic amount of an acid, such as p-toluenesulfonic acid, in a suitable solvent like toluene, to afford 1,1-di(p-tolyl)ethylene.[5]

-

Purification: The crude product is purified by column chromatography on silica gel using a non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture) to yield pure 1,1-di(p-tolyl)ethylene.[4]

Single Crystal Growth

Obtaining single crystals of sufficient quality for X-ray diffraction is a critical step. Slow crystallization from a suitable solvent is the most common method.[6][7][8][9][10]

Step-by-Step Protocol:

-

Solvent Selection: The purified 1,1-di(p-tolyl)ethylene is dissolved in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature. Suitable solvents can be determined through small-scale solubility tests. Alcohols (e.g., ethanol, isopropanol) or hydrocarbon solvents (e.g., hexane, heptane) are often good candidates.

-

Slow Cooling: The hot, saturated solution is filtered to remove any particulate matter and then allowed to cool slowly to room temperature in a dust-free environment. To promote the growth of larger crystals, the cooling rate can be further reduced by placing the container in an insulated vessel.

-

Crystal Isolation: Once well-formed crystals have appeared, they are carefully isolated from the mother liquor by filtration. The crystals are then washed with a small amount of the cold solvent and dried under a gentle stream of nitrogen.

Single-Crystal X-ray Diffraction

The final step is the analysis of the grown crystals using a single-crystal X-ray diffractometer to determine the three-dimensional arrangement of atoms.[11][12][13][14][15]

Step-by-Step Protocol:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares procedures to obtain the final atomic coordinates and anisotropic displacement parameters.[5]

Conclusion

This technical guide has provided a detailed examination of the crystal structure of 1,1-di(p-tolyl)ethylene. The non-planar, propeller-like conformation of the molecule, driven by steric hindrance between the geminal p-tolyl groups, is a defining feature that dictates its crystal packing. The synthesis via a Grignard reaction followed by dehydration, and subsequent crystallization through slow cooling, are reliable methods for obtaining high-quality single crystals suitable for X-ray diffraction analysis. A thorough understanding of the solid-state structure of this compound, as outlined in this guide, is essential for its informed application in the development of new pharmaceuticals and functional materials.

References

-

PubChem. 1,1-Di(p-tolyl)ethylene. National Center for Biotechnology Information. [Link]

-

Carleton College. Single-crystal X-ray Diffraction. [Link]

-

Organic Syntheses. 1,1-diphenylethylene. [Link]

-

ResearchGate. Synthesis of 1,1-Diphenylethylene (DPE): The Marriage of a Grignard Reaction and a Column Chromatography Experiment. [Link]

-

PubChem. 1,1-Di(p-tolyl)ethylene. [Link]

-

MDPI. Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. [Link]

-

UCT Science. SOP: CRYSTALLIZATION. [Link]

-

YouTube. Crystallization, Small Scale. [Link]

- Google Patents.

-

PubChemLite. 1,1-di(p-tolyl)ethylene (C16H16). [Link]

-

University of Geneva. Guide for crystallization. [Link]

-

University of California, Riverside. How to Grow Crystals. [Link]

-

International Union of Crystallography. Crystal structure of 1-{4-[bis(4-methylphenyl)amino]phenyl}ethene-1,2,2-tricarbonitrile. [Link]

-

SERC (Carleton). Single-crystal X-ray Diffraction. [Link]

-

ResearchGate. Synthesis of 1,1-Diphenylethylene (DPE): The Marriage of a Grignard Reaction and a Column Chromatography Experiment. [Link]

-

Chemistry LibreTexts. 3: Crystallization. [Link]

-

Proscien. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]

-

PubChem. 1,1-Di-o-tolylethylene. [Link]

-

University of Rochester Department of Chemistry. How To: Grow X-Ray Quality Crystals. [Link]

-

MDPI. Exploring Long Range para-Phenyl Effects in Unsymmetrically Fused bis(imino)pyridine-Cobalt Ethylene Polymerization Catalysts. [Link]

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. CN103755516B - Preparation method of 1, 1-diphenylethylene - Google Patents [patents.google.com]

- 6. science.uct.ac.za [science.uct.ac.za]

- 7. youtube.com [youtube.com]

- 8. unifr.ch [unifr.ch]

- 9. xray.chem.ufl.edu [xray.chem.ufl.edu]

- 10. How To [chem.rochester.edu]

- 11. Crystal structure of 1-{4-[bis(4-methylphenyl)amino]phenyl}ethene-1,2,2-tricarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. rigaku.com [rigaku.com]

- 14. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 15. creative-biostructure.com [creative-biostructure.com]

Methodological & Application

1,1-di(p-Tolyl)ethylene as a comonomer in ethylene copolymerization

Application Note & Protocol

Topic: A Practical Guide to the Copolymerization of Ethylene with 1,1-di(p-Tolyl)ethylene for Specialty Polyolefin Synthesis

Introduction: Modifying Polyethylene with Bulky Aromatic Comonomers

Polyethylene is the world's most ubiquitous polymer, valued for its chemical resistance, low cost, and processability.[1] However, modifying its fundamental properties—such as thermal stability, rigidity, and surface characteristics—is a constant goal in materials science. The incorporation of comonomers into the polyethylene backbone is the most effective strategy to achieve this. While light alpha-olefins (e.g., 1-butene, 1-hexene) are used industrially to produce linear low-density polyethylene (LLDPE), the incorporation of unconventional, sterically demanding comonomers offers a pathway to novel materials with unique property profiles.[2]